molecular formula C8H9NO2S B2504086 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid CAS No. 2169344-91-4

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid

Cat. No.: B2504086
CAS No.: 2169344-91-4
M. Wt: 183.23
InChI Key: RPJPGDBOXUOQLP-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol with an aldehyde or ketone in the presence of p-toluenesulfonic acid (pTSA) as a catalyst . This reaction promotes the formation of carbon-carbon and carbon-oxygen bonds, leading to the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and efficient catalytic processes are likely employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid is unique due to the presence of both nitrogen and sulfur atoms in its heterocyclic ring, which can impart distinct biological activities and chemical reactivity compared to its oxygen-containing analogs and other similar compounds.

Properties

IUPAC Name

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)6-1-2-9-3-4-12-5-7(6)9/h1-2H,3-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJPGDBOXUOQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C(C=CN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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